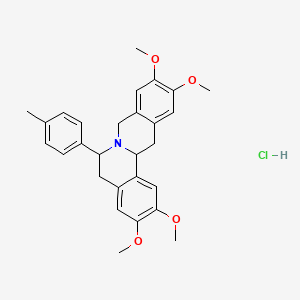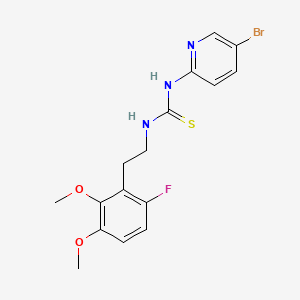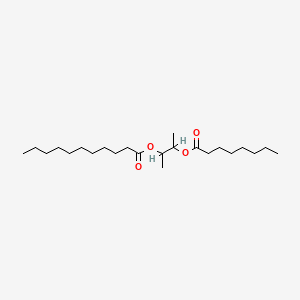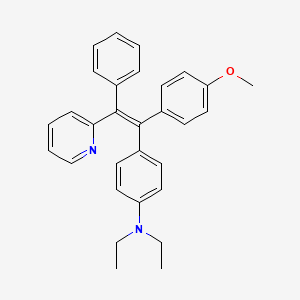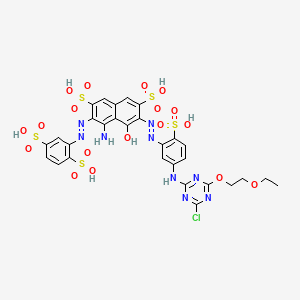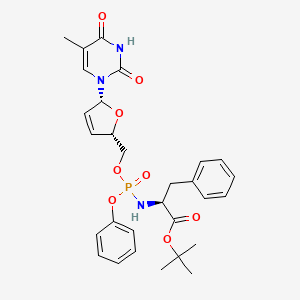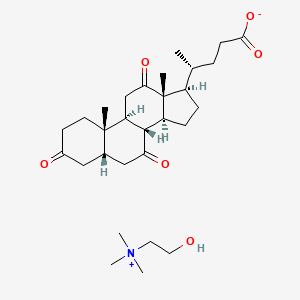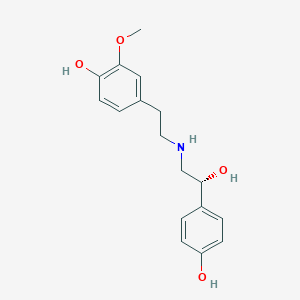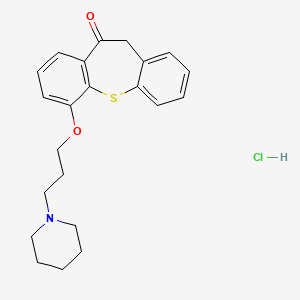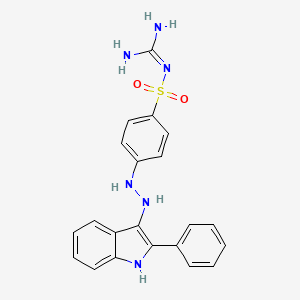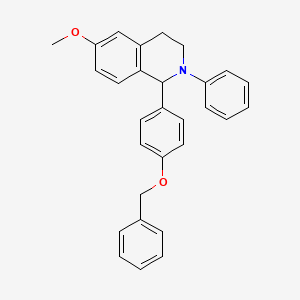
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline is a synthetic organic compound belonging to the isoquinoline class. Isoquinolines are a significant group of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its tetrahydroisoquinoline core, which is substituted with methoxy, phenyl, and phenylmethoxy groups, contributing to its unique chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often involve heating the reactants in an acidic medium, such as hydrochloric acid, at elevated temperatures. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include acids, bases, and transition metal catalysts.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as metabolism, cell division, or apoptosis . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
Papaverine: A natural isoquinoline alkaloid used as a vasodilator.
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Propiedades
Número CAS |
96719-65-2 |
|---|---|
Fórmula molecular |
C29H27NO2 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
6-methoxy-2-phenyl-1-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C29H27NO2/c1-31-27-16-17-28-24(20-27)18-19-30(25-10-6-3-7-11-25)29(28)23-12-14-26(15-13-23)32-21-22-8-4-2-5-9-22/h2-17,20,29H,18-19,21H2,1H3 |
Clave InChI |
AWYDWYRAFPQDAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




